molecular formula C9H11N3 B6176157 1-azido-3-(propan-2-yl)benzene CAS No. 77721-44-9

1-azido-3-(propan-2-yl)benzene

Cat. No.: B6176157
CAS No.: 77721-44-9
M. Wt: 161.2
InChI Key:
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Description

1-Azido-3-(propan-2-yl)benzene is an organic compound characterized by the presence of an azide group (-N3) attached to a benzene ring, which is further substituted with an isopropyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-(propan-2-yl)benzene can be synthesized through several methods, including:

  • Nitration and Subsequent Reduction: Starting with 3-(propan-2-yl)benzene, the compound undergoes nitration to introduce a nitro group, which is then reduced to form the azide group.

  • Azidation of Halides: Another method involves the direct azidation of 3-(propan-2-yl)benzene halides using azide sources such as sodium azide (NaN3) under appropriate reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The azide group can be oxidized to form nitroso compounds or other nitrogen-containing derivatives.

  • Reduction: Reduction of the azide group can yield amines or other reduced nitrogen species.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Various functionalized benzene derivatives.

Scientific Research Applications

1-Azido-3-(propan-2-yl)benzene is utilized in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: The azide group is used in bioconjugation techniques, such as click chemistry, to label and study biomolecules.

  • Medicine: It is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-azido-3-(propan-2-yl)benzene exerts its effects depends on the specific application. In click chemistry, for example, the azide group undergoes a cycloaddition reaction with alkynes to form stable triazole rings. This reaction is highly selective and efficient, making it valuable for labeling and modifying biomolecules.

Molecular Targets and Pathways Involved:

  • Click Chemistry: The azide group reacts with alkynes to form triazoles, which can be used to modify proteins, nucleic acids, and other biomolecules.

  • Drug Discovery: The compound may interact with specific enzymes or receptors, leading to the development of new therapeutic agents.

Comparison with Similar Compounds

  • 3-Azido-1-propanol

  • 2-Azido-1,3-di(propan-2-yl)benzene

  • 4-Azido-2-methylbenzene

Properties

CAS No.

77721-44-9

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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